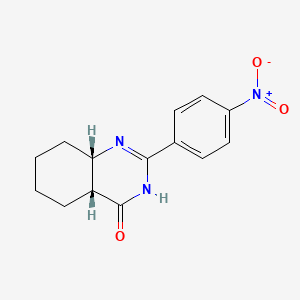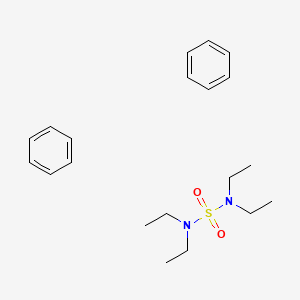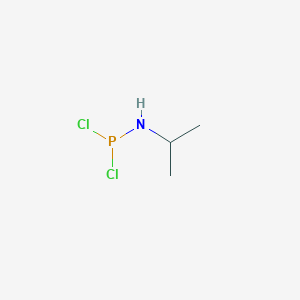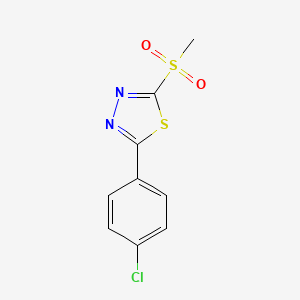
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a 1,2-dimethoxy-2-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of anhydrous aluminum chloride as a catalyst . This reaction yields this compound under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using similar reagents and catalysts. The process is optimized for yield and purity, ensuring that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the tert-butyl group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include oxidative stress response and signal transduction .
Comparison with Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the dimethoxy-phenylethyl substitution.
1,4-Dimethoxybenzene: Contains the dimethoxy groups but lacks the tert-butyl and phenylethyl groups.
2,6-Di-tert-butyl-4-methylphenol: Similar in having tert-butyl groups but differs in the overall structure and substitution pattern.
Uniqueness: 1-tert-Butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63096-68-4 |
|---|---|
Molecular Formula |
C20H26O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(1,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C20H26O2/c1-20(2,3)17-13-11-16(12-14-17)19(22-5)18(21-4)15-9-7-6-8-10-15/h6-14,18-19H,1-5H3 |
InChI Key |
ZYTIMFYTGSCQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


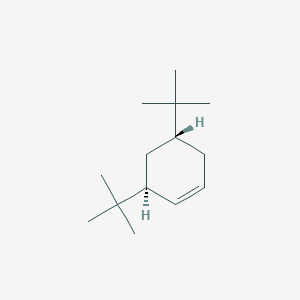

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
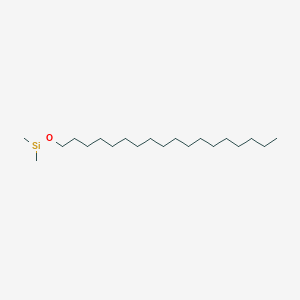

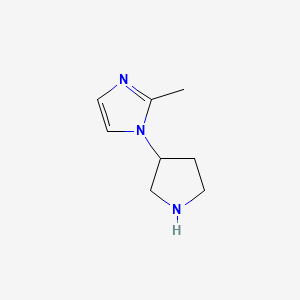

![4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol](/img/structure/B14495599.png)


